17alpha-Trenbolone

Description

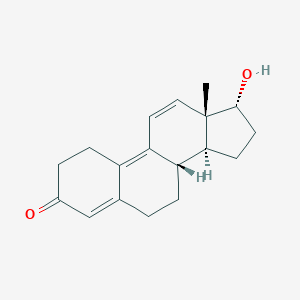

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHPFQKXOUFFV-XDNAFOTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872854 | |

| Record name | 17alpha-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80657-17-6 | |

| Record name | 17α-Trenbolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80657-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Trenbolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080657176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-TRENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7IGB634GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Trenbolone typically involves multiple steps starting from readily available steroid precursors. One common method involves the use of 3-ethylenedioxy-estra-5,10,9,11-dien-17-one as a starting material. The keto group at position 17 is reduced to an alcohol, followed by hydrolysis of the ketal group at position 3. Oxidative dehydrogenation is then performed, and finally, acetylation of the alcohol at position 17 yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cheap and easily available raw materials, simple reaction controls, minimal byproducts, and easy purification steps. This ensures high yield and cost-effectiveness, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

17alpha-Trenbolone undergoes various chemical reactions, including:

Oxidation: Converts the hydroxyl group to a keto group.

Reduction: Reduces the keto group back to a hydroxyl group.

Substitution: Involves the replacement of functional groups on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can further undergo additional modifications for specific applications .

Scientific Research Applications

Veterinary Medicine and Animal Husbandry

Growth Promotion in Livestock

- 17α-Trenbolone is widely utilized as a growth promoter in cattle, enhancing feed efficiency and muscle growth. It is administered via trenbolone acetate implants, which release the hormone over time to stimulate anabolic processes in livestock.

- A study indicated that the use of trenbolone acetate (TBA) results in significant increases in weight gain and feed conversion ratios in beef cattle, contributing to the economic viability of meat production .

Regulatory Aspects

- The use of 17α-trenbolone in food-producing animals has raised concerns regarding human health and environmental impacts. Regulatory agencies have established guidelines to monitor its residues in meat products due to its potential endocrine-disrupting effects .

Environmental Impact Studies

Contamination and Ecotoxicology

- Research has shown that 17α-trenbolone can contaminate water sources through agricultural runoff from feedlots. Studies detected 17α-trenbolone in water samples at concentrations ranging from <10 to 120 ng/L, with significant implications for aquatic ecosystems .

- The compound has been linked to adverse reproductive effects in aquatic organisms, such as skewed sex ratios and altered sexual differentiation in amphibians like Xenopus tropicalis during larval development .

Degradation Studies

- Investigations into the degradation pathways of 17α-trenbolone in aerobic water systems reveal its persistence and transformation into other harmful metabolites. Understanding these pathways is crucial for assessing environmental risks associated with its use .

Pharmacological Research

Potential Therapeutic Applications

- Recent studies suggest that trenbolone analogs may have therapeutic potential beyond livestock applications. For example, research on selective androgen receptor modulators (SARMs) indicates that compounds like trenbolone could be developed for muscle-wasting diseases without the adverse effects typical of traditional anabolic steroids .

- In rodent models, trenbolone administration has demonstrated myotrophic effects comparable to testosterone while minimizing prostate growth and other androgenic side effects .

Case Studies on Human Use

- Although primarily used in veterinary contexts, there are documented cases of human use among athletes seeking performance enhancement. A case study highlighted significant physiological changes in a bodybuilder using anabolic steroids, including elevated liver enzymes indicative of potential hepatotoxicity associated with C-17 alpha alkylated steroids like trenbolone .

Data Tables

Mechanism of Action

17alpha-Trenbolone exerts its effects by binding to androgen receptors in muscle and other tissues. This binding increases the uptake of ammonium ions by muscles, leading to an enhanced rate of protein synthesis. The compound also influences the expression of genes involved in muscle growth and development .

Comparison with Similar Compounds

Chemical and Physical Properties

| Property | 17alpha-Trenbolone | 17beta-Trenbolone | Trendione |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₂₂O₂ | C₁₈H₂₀O₂ |

| Log Kow | 3.82 | 4.05 | 3.95 |

| Log Koc | 2.77 ± 0.12 | 3.08 ± 0.10 | 3.38 ± 0.19 |

| Hexane-Water Partition | 0.006 | 0.008 | 0.012 |

| Sorption Affinity | Moderate | High | Highest |

Key Insights :

Environmental Fate and Persistence

| Parameter | This compound | 17beta-Trenbolone | Trendione |

|---|---|---|---|

| Aerobic Degradation Rate | 7–14 days (clay loam) | 10–21 days (clay loam) | 14–28 days (clay loam) |

| Soil Half-Life (25°C) | ~7 days | ~10 days | ~14 days |

| Moisture Sensitivity | High (degradation slows in dry soils) | Similar to 17α-TB | Less sensitive |

Key Insights :

Ecotoxicological Effects

| Endpoint | This compound | 17beta-Trenbolone | Trendione |

|---|---|---|---|

| Fathead Minnow EC₅₀ (Fecundity) | 0.011 µg/L | 0.007 µg/L (estimated) | Not reported |

| Vitellogenin Suppression (Female Fish) | Significant (≥0.01 µg/L) | Similar to 17α-TB | Minimal data |

| Androgenic Potency (AR Binding) | Moderate | High | Low |

| Induction of Male Traits | Dorsal tubercles in females | Similar to 17α-TB | No observed effects |

Key Insights :

- Unexpected Potency: Despite weaker androgen receptor (AR) binding in mammals, 17α-TB caused fecundity reduction in fathead minnows at 0.011 µg/L, comparable to 17β-TB, due to in vivo isomerization .

- Endocrine Disruption : Both isomers suppress plasma vitellogenin (egg yolk protein) and induce male secondary traits (e.g., tubercles) in female fish, disrupting reproductive success .

Biological Activity

17alpha-Trenbolone (17α-TB) is a potent synthetic anabolic steroid derived from nandrolone, primarily used in veterinary medicine for promoting muscle growth in livestock. Its biological activity is significant due to its strong androgenic properties and its effects on various physiological processes in both animals and humans. This article explores the biological activity of 17α-TB, including its mechanisms of action, effects on endocrine systems, and implications for environmental and health-related concerns.

17α-TB exerts its biological effects primarily through interaction with androgen receptors (ARs). It has been shown to bind with high affinity to ARs across various vertebrate species, including fish and mammals. In competitive receptor binding assays, 17α-TB demonstrated IC50 values ranging from 1.3 to 5.7 × 10^-9 M, indicating its potency in displacing endogenous and synthetic agonists like dihydrotestosterone (DHT) .

Binding Affinity and Transcriptional Activation

In vitro studies have confirmed that 17α-TB activates AR signaling pathways effectively. For instance, it induced nuclear translocation of the AR at concentrations as low as 10^-12 M . Furthermore, studies involving CV-1 cells (a cell line derived from African green monkey kidney cells) revealed that 17α-TB exhibited significant androgenic activity, increasing androgenic responses by approximately threefold at concentrations of 12–30 ng/L .

Effects on Endocrine Systems

The endocrine-disrupting potential of 17α-TB has been a focal point in research due to its ability to alter hormone signaling pathways. Short-term exposure to low concentrations of 17α-TB can lead to significant changes in endocrine function in aquatic organisms. For example, fathead minnows exposed to environmentally relevant concentrations exhibited disruptions in the hypothalamic-pituitary-gonadal (HPG) axis, impacting reproductive outcomes .

Case Studies and In Vivo Research

Several studies have investigated the effects of 17α-TB on animal models. A notable study administered trenbolone-enanthate (a prodrug of trenbolone) to male rats, which resulted in increased muscle mass without significant prostate enlargement or adverse changes in hemoglobin levels . These findings suggest that while 17α-TB has potent anabolic effects, it may also carry risks associated with long-term use.

Environmental Impact

The environmental occurrence of 17α-TB is a growing concern, particularly regarding its presence in water bodies near agricultural areas where livestock are treated with trenbolone acetate. Studies have detected 17α-TB at concentrations ranging from <10 ng/L to about 120 ng/L in feedlot discharge samples . The persistence of this compound in aquatic ecosystems raises alarms about its potential effects on wildlife and ecosystem health.

Biological Effects on Aquatic Organisms

Research indicates that exposure to low concentrations of 17α-TB can lead to adverse effects in fish populations, including altered reproductive behaviors and decreased survival rates . These findings highlight the need for monitoring and regulating the use of anabolic steroids in agriculture to mitigate environmental risks.

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Observation |

|---|---|

| Androgen Receptor Binding | High affinity with IC50 values between 1.3 - 5.7 × 10^-9 M |

| Androgenic Activity | Increased by ~3-fold at concentrations of 12–30 ng/L |

| Impact on Endocrine System | Disruption of HPG axis; reproductive impairments observed in aquatic species |

| Environmental Concentration | Detected at <10 ng/L to ~120 ng/L in agricultural runoff |

| In Vivo Effects | Anabolic effects without significant prostate enlargement or hemoglobin increase |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting 17α-trenbolone in environmental matrices, and what are their limitations?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for quantifying 17α-trenbolone at trace levels (ng/L) in water and sediment . In vitro bioassays, such as CV-1 cell-based androgen receptor activation assays, complement chemical analyses by measuring androgenic activity, but may not distinguish between stereoisomers (e.g., 17α- vs. 17β-trenbolone) .

- Key Considerations : Matrix effects (e.g., organic matter in wastewater) can interfere with detection; solid-phase extraction (SPE) is recommended for sample cleanup .

Q. In which environmental compartments is 17α-trenbolone most frequently detected, and what factors influence its persistence?

- Findings : 17α-Trenbolone is prevalent in runoff from beef feedlots and downstream aquatic systems due to its stability in animal waste . Detection correlates with livestock density and waste management practices.

- Methodological Insight : Longitudinal sampling (e.g., across seasons) is critical, as concentrations fluctuate with rainfall and waste discharge cycles . Use isotope dilution methods to account for analyte degradation during storage .

Q. How does 17α-trenbolone interact with aquatic organisms at environmentally relevant concentrations?

- Experimental Design : Fathead minnow (Pimephales promelas) models are standard for assessing endocrine disruption. Key endpoints include vitellogenin suppression in females and secondary sexual characteristic alterations in males .

- Data Interpretation : Pair in vivo exposure studies with chemical analysis to distinguish 17α-trenbolone’s effects from co-occurring androgens (e.g., 17β-trenbolone) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro androgenic activity and in vivo endocrine effects of 17α-trenbolone?

- Contradiction Analysis : In vitro assays may overestimate potency due to simplified systems lacking metabolic pathways. Conduct parallel experiments using liver microsomes to assess metabolic inactivation rates .

- Statistical Guidance : Apply multivariate regression to isolate 17α-trenbolone’s contribution to observed androgenic activity in complex mixtures (e.g., feedlot effluent) .

Q. What experimental frameworks are optimal for assessing the long-term ecological risks of 17α-trenbolone in sediment-water systems?

- Study Design : Use mesocosm systems to simulate field conditions, incorporating sediment resuspension events to evaluate bioavailability . Measure both parent compound and metabolites (e.g., trendione) via high-resolution mass spectrometry (HRMS) .

- Data Validation : Apply kinetic modeling to predict bioaccumulation factors (BAFs) and compare with field-derived biota-sediment accumulation factors (BSAFs) .

Q. How can researchers address methodological biases in quantifying 17α-trenbolone’s contribution to endocrine disruption in wild fish populations?

- Sampling Strategy : Use passive sampling devices (e.g., POCIS) to account for temporal variability in exposure, complemented by caged fish experiments to control confounding factors (e.g., migration) .

- Analytical Rigor : Validate immunoassay-based field kits with LC-MS/MS to minimize cross-reactivity errors .

Methodological Best Practices

- Data Reporting : Adhere to the metric system and report numerical data to ≤3 significant figures unless justified by instrument precision .

- Figures/Tables : Label axes clearly (e.g., "17α-Trenbolone Concentration (ng/L)") and provide error bars for replicate measurements .

- Ethical Compliance : Obtain permits for fieldwork in protected areas and disclose all funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.